molecular formula C20H14O3 B8694063 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone CAS No. 61639-35-8

1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone

Cat. No.: B8694063
CAS No.: 61639-35-8
M. Wt: 302.3 g/mol
InChI Key: VHGNXOKRNMMUKU-UHFFFAOYSA-N
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Description

1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound known for its unique structural properties. It consists of a benzofuran ring fused with a naphthalene moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxynaphthalene-1-carbaldehyde with benzofuran-3-yl acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxynaphthalen-1-yl)ethan-1-one
  • 1-(1-Hydroxynaphthalen-2-yl)ethan-1-one
  • 1-(6-Hydroxynaphthalen-2-yl)ethan-1-one

Uniqueness

1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone is unique due to its fused benzofuran and naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

61639-35-8

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

1-[2-(4-hydroxynaphthalen-1-yl)-1-benzofuran-3-yl]ethanone

InChI

InChI=1S/C20H14O3/c1-12(21)19-16-8-4-5-9-18(16)23-20(19)15-10-11-17(22)14-7-3-2-6-13(14)15/h2-11,22H,1H3

InChI Key

VHGNXOKRNMMUKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 13.8 g. (0.044 mol.) of 3-acetyl-2-(4-methoxynaphthyl)benzofuran and 100 g. of pyridine hydrochloride was heated at 185° for 4.5 hours. The hot reaction mixture was poured into an ice-dilute hydrochloric acid mixture and the aqueous solution was extracted with ether. The extract was dried (MgSO4) and evaporated to give 3-acetyl-2-(4-hydroxynaphthyl)benzofuran, m.p. 212°-216°.
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